molecular formula C13H10F2O4 B7955001 Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate

Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate

Cat. No.: B7955001
M. Wt: 268.21 g/mol
InChI Key: SULNZXRIXUHHLS-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate typically involves the reaction of 4-hydroxycoumarin with ethyl bromodifluoroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere (argon or nitrogen) to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new ester derivatives .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway in non-small cell lung cancer cells . This inhibition leads to reduced cell proliferation, migration, and invasion, as well as increased apoptosis. In colorectal cancer, it restricts the phosphorylation and nuclear translocation of STAT3, thereby hindering cancer cell growth and survival .

Comparison with Similar Compounds

Ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate can be compared to other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a promising candidate for further research and development.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(4-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O4/c1-2-18-12(17)13(14,15)9-7-19-10-6-4-3-5-8(10)11(9)16/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULNZXRIXUHHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=COC2=CC=CC=C2C1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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